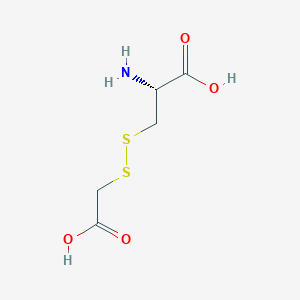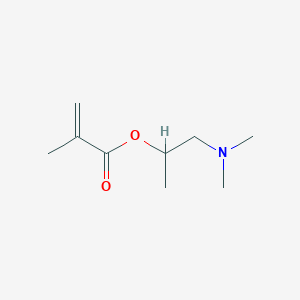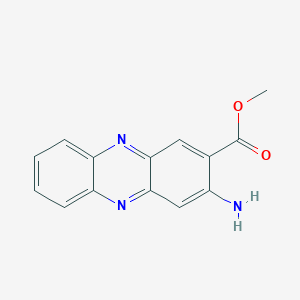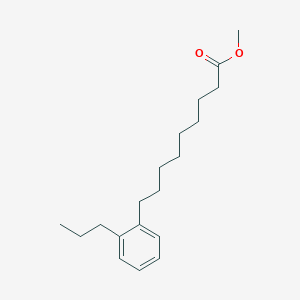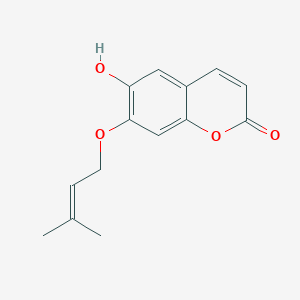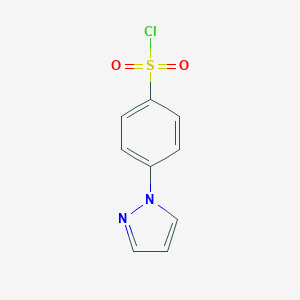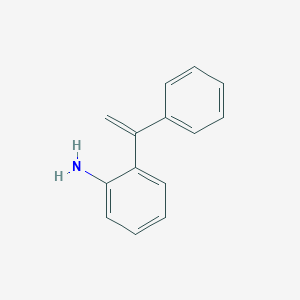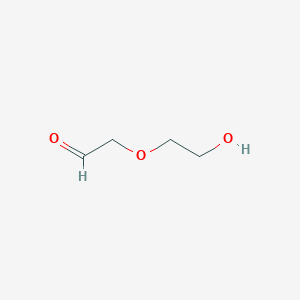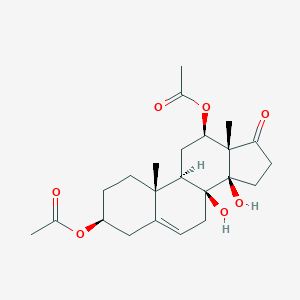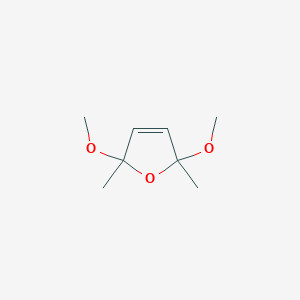
3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one, also known as HMC or homocryptotanshinone, is a natural compound derived from the roots of the Salvia miltiorrhiza plant. This compound has been extensively studied due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects.
Mechanism Of Action
The mechanism of action of 3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one is not fully understood, but studies have suggested that it may act through a variety of pathways. One proposed mechanism is through the inhibition of the NF-κB pathway, which is a key mediator of inflammation and cancer. 3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one has been found to inhibit the activation of NF-κB in cancer cells, leading to decreased tumor growth and increased apoptosis.
Biochemical And Physiological Effects
3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one has been found to have a variety of biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and antioxidant properties, 3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one has also been found to have antimicrobial and antiviral effects. Studies have shown that 3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one can inhibit the growth of a variety of bacteria and viruses, including Staphylococcus aureus and influenza virus.
Advantages And Limitations For Lab Experiments
One of the advantages of using 3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one in lab experiments is its potent biological activity. 3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one has been found to have a variety of therapeutic properties, making it a useful tool for studying a variety of biological processes. However, one limitation of using 3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one in lab experiments is its low solubility in water, which can make it difficult to work with in certain experimental conditions.
Future Directions
There are several future directions for research on 3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one. One area of interest is in the development of 3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one-based therapeutics for the treatment of cancer and other diseases. Another area of interest is in the development of new synthesis methods for 3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one, which could improve its solubility and bioavailability. Finally, further research is needed to fully understand the mechanism of action of 3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one and its potential therapeutic applications in a variety of diseases.
Conclusion
In conclusion, 3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one, or 3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one, is a natural compound derived from the roots of the Salvia miltiorrhiza plant. This compound has been extensively studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects. 3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one has been found to have a variety of biochemical and physiological effects, making it a useful tool for studying a variety of biological processes. While there are some limitations to using 3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one in lab experiments, there are several future directions for research on this promising compound.
Synthesis Methods
3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one can be synthesized through a multi-step process involving the extraction of Salvia miltiorrhiza root, isolation of the active compound, and chemical modification. The most common method involves the use of organic solvents such as ethanol or methanol to extract the active compound from the root. The extracted compound is then purified using chromatography techniques, such as high-performance liquid chromatography (HPLC) or flash chromatography. Finally, chemical modifications are made to the purified compound to produce 3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one.
Scientific Research Applications
3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one has been extensively studied for its potential therapeutic properties. One of the most promising applications of 3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one is in the treatment of cancer. Studies have shown that 3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one has potent anticancer effects on a variety of cancer cell lines, including breast, lung, and liver cancer cells. 3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one has been found to induce apoptosis, or programmed cell death, in cancer cells, while leaving healthy cells unharmed.
In addition to its anticancer effects, 3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one has also been found to have anti-inflammatory and antioxidant properties. Studies have shown that 3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one can inhibit the production of inflammatory cytokines and reduce oxidative stress in cells. These properties make 3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one a potential therapeutic agent for a variety of inflammatory and oxidative stress-related diseases, including cardiovascular disease, diabetes, and neurodegenerative diseases.
properties
CAS RN |
19275-68-4 |
|---|---|
Product Name |
3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one |
Molecular Formula |
C16H12O3 |
Molecular Weight |
252.26 g/mol |
IUPAC Name |
3-hydroxy-2-(4-methylphenyl)chromen-4-one |
InChI |
InChI=1S/C16H12O3/c1-10-6-8-11(9-7-10)16-15(18)14(17)12-4-2-3-5-13(12)19-16/h2-9,18H,1H3 |
InChI Key |
QAHZLNKOVIYDGB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)O |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)O |
Other CAS RN |
19275-68-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



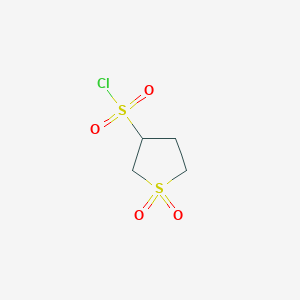
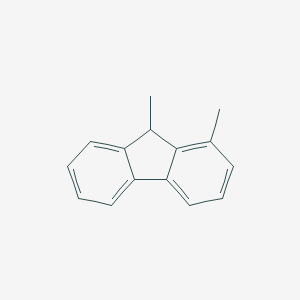
![4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide](/img/structure/B99138.png)
